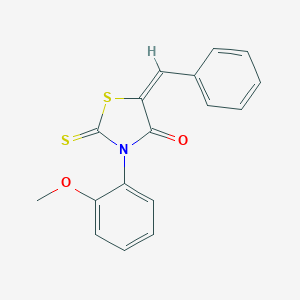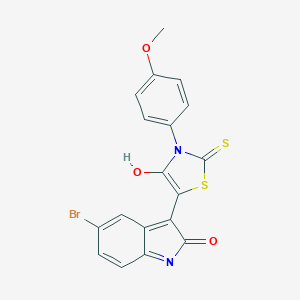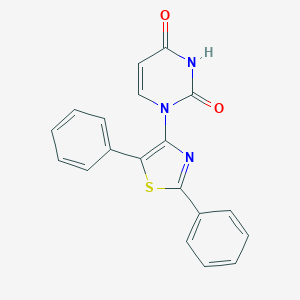
1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” is a compound that belongs to the class of 1,3,4-thiadiazoles . These compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of such compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
Molecular Structure Analysis
The molecular structure of “1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” can be determined using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H-NMR and 13C-NMR spectra can provide information about the hydrogen and carbon environments in the molecule .
Chemical Reactions Analysis
The chemical reactions involving “1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” can be studied using various techniques. The compound can undergo various reactions due to the presence of the thiadiazole and pyrimidine moieties .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione” can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR, 1H-NMR, and 13C-NMR spectra can provide information about the functional groups and the environments of hydrogen and carbon atoms in the molecule .
Applications De Recherche Scientifique
Antimicrobial Applications
Thiazole derivatives, including compounds like 1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione, have been extensively studied for their antimicrobial properties . These compounds have shown efficacy against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial agents. Their mechanism of action often involves the disruption of microbial cell wall synthesis or protein synthesis inhibition.
Antitumor and Cytotoxic Activity
Research has indicated that thiazole derivatives can exhibit significant antitumor and cytotoxic activities . They are capable of inducing apoptosis in cancer cells and may interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. This makes them valuable for the development of novel chemotherapeutic agents.
Agricultural Applications
In agriculture, thiazole compounds are utilized for their fungicidal and bactericidal properties . They can protect crops from various diseases, enhancing yield and reducing crop loss. Their role in plant protection makes them an integral part of modern agricultural practices.
Material Science
Thiazole derivatives are also explored in material science for their potential use in organic semiconductors and as components in functional dyes . Their unique electronic properties can be harnessed in the design of new materials with specific optical and electrical characteristics.
Environmental Science
In environmental science, thiazole-based compounds are used in the development of sensors and indicators due to their reactivity and color-changing properties upon interaction with specific substances . They can be employed in monitoring environmental pollutants and in the assessment of water and soil quality.
Biochemistry and Analytical Chemistry
In biochemistry, these compounds are part of assays for measuring cell viability and enzyme activity . They are used in MTT assays, where the reduction of the compound correlates with metabolic activity, serving as an indicator of cell health and proliferation.
Propriétés
IUPAC Name |
1-(2,5-diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-15-11-12-22(19(24)20-15)17-16(13-7-3-1-4-8-13)25-18(21-17)14-9-5-2-6-10-14/h1-12H,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUXDSNFRRGFGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Diphenyl-1,3-thiazol-4-yl)pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloropropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B381983.png)
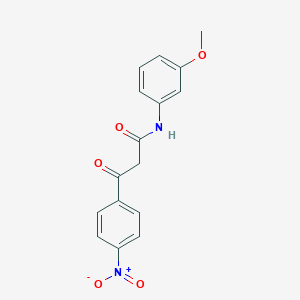
![Ethyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B381986.png)
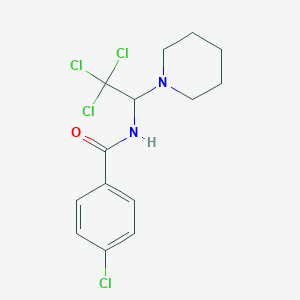
![2-[(2-Methoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B381991.png)
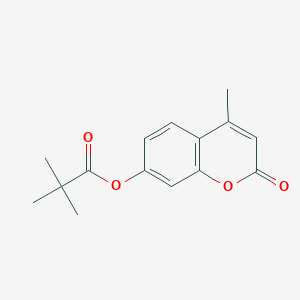

![methyl N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-1-methylsulfanylmethanimidate](/img/structure/B381998.png)
![N-[bis(4-iodoanilino)-(4-iodophenyl)imino-lambda5-phosphanyl]-4-iodoaniline](/img/structure/B381999.png)
![propyl 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382000.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B382001.png)
![butyl 3-[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B382003.png)
